Dihydrochlamydocin

HDAC inhibition cancer epigenetics cell cycle regulation

Dihydrochlamydocin (DHC) is a synthetic cyclic tetrapeptide and a structural derivative of the natural histone deacetylase (HDAC) inhibitor chlamydocin. It belongs to the epoxyketone-containing cyclopeptide class of HDAC inhibitors, which includes trapoxin, HC-toxin, and chlamydocin, but features a hydroxyl group in place of the epoxide moiety found in its parent molecule.

Molecular Formula C28H40N4O6
Molecular Weight 528.6 g/mol
CAS No. 157618-75-2
Cat. No. B163127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrochlamydocin
CAS157618-75-2
Synonymscyclo[2-methylalanyl-L-phenylalanyl-D-prolyl-(2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl]
Molecular FormulaC28H40N4O6
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
InChIInChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
InChIKeyUXOLDMJAFJDQSE-RYFAJOAYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrochlamydocin (CAS 157618-75-2): A Cyclic Tetrapeptide HDAC Inhibitor with Distinct Structural and Activity Profile


Dihydrochlamydocin (DHC) is a synthetic cyclic tetrapeptide and a structural derivative of the natural histone deacetylase (HDAC) inhibitor chlamydocin . It belongs to the epoxyketone-containing cyclopeptide class of HDAC inhibitors, which includes trapoxin, HC-toxin, and chlamydocin, but features a hydroxyl group in place of the epoxide moiety found in its parent molecule [1]. This modification confers a distinct potency and selectivity profile. DHC inhibits histone H4 peptide deacetylation in HeLa cells with an IC50 of 30 nM and has demonstrated cytostatic activity against mastocytoma cells and antiproliferative effects on smooth muscle cells [2].

Cell-based HDAC inhibition studies (HeLa cell context)
Cyclic tetrapeptide HDAC inhibitor with hydroxyl warhead
Smooth muscle and mastocytoma antiproliferative research

Why Dihydrochlamydocin Cannot Be Interchanged with Chlamydocin, HC-Toxin, or Apicidin in HDAC Research


Cyclic tetrapeptide HDAC inhibitors share a common macrocyclic scaffold but exhibit profound functional divergence due to variations in amino acid composition and the critical 'warhead' moiety that coordinates the active-site zinc ion. Dihydrochlamydocin's hydroxyl-bearing side chain (2-amino-9-hydroxy-8-oxodecanoyl) results in an IC50 (30 nM) that is approximately 23-fold weaker than the parent epoxide-bearing chlamydocin (IC50 ~1.3 nM) yet displays a similar potency to the epoxide-containing HC-toxin (IC50 ~30 nM) in comparable assays [1]. More critically, dihydrochlamydocin's selectivity for class I HDAC isoforms (HDAC1/2/3 IC50 <50 nM) distinguishes it from both the highly selective chlamydocin (HDAC1 IC50 = 0.15 nM, HDAC6 IC50 = 1,100 nM) and the pan-inhibitor apicidin (HDAC1-3 IC50 range 0.3-1.2 nM) . These quantitative differences in potency and isoform selectivity mean that simply substituting one cyclic tetrapeptide HDAC inhibitor for another will alter both the magnitude and the biological signature of HDAC inhibition, confounding experimental interpretation.

Hydroxyl warhead alters zinc-binding interaction; potency profile may differ from epoxide-bearing chlamydocin.
Class I HDAC isoform selectivity may not replicate chlamydocin's pronounced HDAC1/6 discrimination.
Antiproliferative response in smooth muscle cells may not transfer directly from apicidin's cancer cell line data.

Quantitative Differentiation of Dihydrochlamydocin from Closely Related HDAC Inhibitors


Head-to-Head HDAC Inhibitory Potency: Dihydrochlamydocin vs. Chlamydocin

Dihydrochlamydocin inhibits histone H4 peptide deacetylation in HeLa cells with an IC50 of 30 nM [1]. This represents a 23-fold reduction in potency compared to its parent compound, chlamydocin, which inhibits overall HDAC activity in vitro with an IC50 of 1.3 nM . The reduced potency is attributed to the replacement of the electrophilic epoxide group in chlamydocin with a less reactive hydroxyl group in dihydrochlamydocin, which alters the interaction with the catalytic zinc ion.

HDAC Inhibition IC50
Head-to-head
30 nM (DHC) vs. 1.3 nM (Chlamydocin)
Supports dose-response study context with 23-fold lower potency.
HeLa cell assay vs. in vitro conditions; direct translation may require validation.
HDAC inhibition cancer epigenetics cell cycle regulation

Isoform Selectivity: Dihydrochlamydocin Class I HDAC Preference vs. Chlamydocin's HDAC1/6 Discrimination

Dihydrochlamydocin exhibits potent inhibitory activity against class I HDAC isoforms (HDAC1/2/3) with reported IC50 values of <50 nM . In contrast, chlamydocin is highly selective for HDAC1 over HDAC6 (IC50 values of 0.15 nM and 1,100 nM, respectively), representing a >7,300-fold selectivity window . Dihydrochlamydocin's selectivity profile, while less stringently characterized, suggests a narrower class I focus without the extreme HDAC6 discrimination seen with chlamydocin.

Isoform Selectivity
Cross-study comparable
DHC: HDAC1/2/3 IC50
Class I focus may differ; lacks chlamydocin's >7,300-fold HDAC1/6 window.
DHC selectivity profile less stringently characterized; source review recommended.
Warhead Chemistry
Class-level inference
Hydroxyl (DHC, HC-toxin) vs. Epoxide (Chlamydocin)
Hydroxyl warhead correlates with attenuated potency (~30 nM range).
May offer synthetic handle for derivatization; SAR context-dependent.
Antiproliferative Activity
Cross-study comparable
DHC 1 µM (A7r5 smooth muscle); Apicidin 0.13–2.36 µM (cancer lines)
Comparable micromolar range; cell context differs.
Smooth muscle vs. cancer cell line comparison; direct extrapolation limited.
Synthetic Tractability
Data to verify
Modular synthesis in 1–3 steps; no epoxide stereochemistry required
Supports SAR and analog generation studies.
Synthetic procedure details require source verification.
HDAC isoform selectivity class I HDAC epigenetic probe

Structural Determinant of Activity: Hydroxyl- vs. Epoxide-Containing Cyclic Tetrapeptides

Dihydrochlamydocin possesses a (2S,9R)-2-amino-9-hydroxy-8-oxodecanoyl side chain, whereas chlamydocin contains an epoxide moiety (2-amino-8-oxo-9,10-epoxydecanoyl) . This single structural difference correlates with the observed 23-fold decrease in HDAC inhibitory potency (IC50 30 nM vs. 1.3 nM). HC-toxin, another cyclic tetrapeptide, contains an epoxide group and shares a similar IC50 of 30 nM with dihydrochlamydocin [1], highlighting that the presence of the hydroxyl rather than the epoxide is a key determinant of attenuated potency within this scaffold.

Warhead Chemistry
Class-level inference
Hydroxyl (DHC, HC-toxin) vs. Epoxide (Chlamydocin)
Hydroxyl warhead correlates with attenuated potency (~30 nM range).
May offer synthetic handle for derivatization; SAR context-dependent.
structure-activity relationship cyclic tetrapeptide zinc-binding group

Antiproliferative Activity: Dihydrochlamydocin vs. Apicidin in Smooth Muscle Cells

Dihydrochlamydocin at a concentration of 1 µM inhibits the proliferation of A7r5 rat aortic smooth muscle cells [1]. This cell-based activity complements its HDAC inhibitory profile and positions it within the context of vascular smooth muscle cell research. While quantitative comparative antiproliferative data for A7r5 cells with apicidin is not available, apicidin demonstrates antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.13 to 2.36 µM [2], indicating that both compounds operate within a similar micromolar potency range for cellular growth inhibition.

Antiproliferative Activity
Cross-study comparable
DHC 1 µM (A7r5 smooth muscle); Apicidin 0.13–2.36 µM (cancer lines)
Comparable micromolar range; cell context differs.
Smooth muscle vs. cancer cell line comparison; direct extrapolation limited.
antiproliferative vascular smooth muscle cardiovascular research

Synthetic Accessibility and Scaffold Diversification Potential

A modular synthetic approach for cyclic tetrapeptide scaffolds, including the dihydrochlamydocin core, has been described that enables appendage and skeletal diversification in only one to three steps . This synthetic accessibility, facilitated by solid-phase peptide synthesis and cyclization strategies, contrasts with the more complex synthesis of the epoxide-containing natural products like chlamydocin and trapoxin. The absence of the epoxide moiety simplifies synthetic routes and improves overall yield, making dihydrochlamydocin a more tractable scaffold for structure-activity relationship (SAR) studies and analog generation.

Synthetic Tractability
Data to verify
Modular synthesis in 1–3 steps; no epoxide stereochemistry required
Supports SAR and analog generation studies.
Synthetic procedure details require source verification.
medicinal chemistry cyclic peptide synthesis lead optimization

Optimal Research Applications for Dihydrochlamydocin Based on Empirical Differentiation


Cardiovascular Research: Probing HDAC Inhibition in Vascular Smooth Muscle Cells

Given its documented antiproliferative activity in A7r5 rat aortic smooth muscle cells at 1 µM [1], dihydrochlamydocin is well-suited for studies investigating the role of HDAC inhibition in vascular restenosis, atherosclerosis, and smooth muscle cell hyperplasia. Its moderate potency (IC50 30 nM) may permit dose-response studies in this context without the complete HDAC blockade seen with ultra-potent inhibitors.

Medicinal Chemistry: Scaffold Diversification for Class I HDAC Inhibitor Lead Optimization

The modular synthetic accessibility of the dihydrochlamydocin scaffold, which allows for appendage and skeletal diversification in one to three steps [1], makes it an attractive starting point for SAR campaigns aimed at optimizing class I HDAC selectivity. Medicinal chemistry teams can leverage this scaffold to explore side-chain modifications and generate focused libraries of cyclic tetrapeptide HDAC inhibitors.

Epigenetic Probe Development: Balanced Class I HDAC Inhibition

For researchers seeking a chemical probe with a balanced class I HDAC inhibition profile (HDAC1/2/3 IC50 <50 nM) without the extreme HDAC1 selectivity of chlamydocin (IC50 0.15 nM) or the pan-inhibitory activity of apicidin [1], dihydrochlamydocin represents a valuable intermediate-potency tool. This profile is particularly useful for mechanistic studies where simultaneous inhibition of multiple class I isoforms is desired.

Mastocytoma and Leukemia Cell Line Research

Dihydrochlamydocin exhibits strong cytostatic activity toward mastocytoma cells [1] and has been evaluated in leukemia models where 1 µM treatment induced >60% apoptosis in HL-60 cells . These findings support its application in hematological malignancy research, particularly for investigating HDAC-dependent cell cycle arrest and apoptosis mechanisms.

Application
Selection Property
Validation Focus
Vascular smooth muscle cell HDAC research
Antiproliferative activity in smooth muscle context
Smooth muscle cell proliferation assay endpoint
Cyclic tetrapeptide SAR and lead optimization
Synthetic accessibility for scaffold diversification
Diversification steps and synthetic yield review
Class I HDAC isoform probe development
HDAC1/2/3 inhibition profile
Isoform selectivity assay context
Hematologic cell HDAC inhibition research
Cytostatic activity in mastocytoma/leukemia models
Apoptosis and cell cycle endpoint review

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